1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane 1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane
Brand Name: Vulcanchem
CAS No.:
VCID: VC20458417
InChI: InChI=1S/C10H17BrO/c11-8-10(5-1-2-6-10)12-7-9-3-4-9/h9H,1-8H2
SMILES:
Molecular Formula: C10H17BrO
Molecular Weight: 233.14 g/mol

1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane

CAS No.:

Cat. No.: VC20458417

Molecular Formula: C10H17BrO

Molecular Weight: 233.14 g/mol

* For research use only. Not for human or veterinary use.

1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane -

Specification

Molecular Formula C10H17BrO
Molecular Weight 233.14 g/mol
IUPAC Name 1-(bromomethyl)-1-(cyclopropylmethoxy)cyclopentane
Standard InChI InChI=1S/C10H17BrO/c11-8-10(5-1-2-6-10)12-7-9-3-4-9/h9H,1-8H2
Standard InChI Key BUUBIKPJOBRRHX-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)(CBr)OCC2CC2

Introduction

1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane is a complex organic compound featuring a bromomethyl group and a cyclopropylmethoxy moiety attached to a cyclopentane ring. This unique structure classifies it as an alkyl halide, specifically a type of organic halide, due to the presence of the bromine atom. The compound's molecular formula is not explicitly stated in the available literature, but it is known to have a molecular weight of approximately 233.14 g/mol.

Synthesis

The synthesis of 1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane typically involves multiple steps, although detailed procedures are not widely documented in the literature. The process may be optimized using advanced techniques such as continuous flow reactors and purification methods like distillation and recrystallization to enhance yield and purity.

Potential Applications

1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane has potential applications in organic synthesis, serving as an intermediate for developing new pharmaceuticals or agrochemicals. Its unique structure suggests it could interact with biological systems in ways that might influence pharmacokinetic properties, although further research is needed to fully understand these interactions.

Potential ApplicationDescription
Organic SynthesisActs as an intermediate in synthesizing complex molecules.
Pharmaceutical DevelopmentMay contribute to the development of new drugs due to its reactivity.
AgrochemicalsCould be used in the synthesis of new agrochemical compounds.

Comparison with Similar Compounds

1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane is distinct from other compounds due to its combination of a cyclopentane ring with both bromomethyl and cyclopropylmethoxy groups. This uniqueness may offer different reactivity and biological properties compared to analogs like bromomethyl cyclopentane or cyclopropylmethyl bromide.

CompoundStructure FeaturesUnique Aspects
Bromomethyl CyclopentaneSimilar bromomethyl groupSimpler synthesis, potentially less steric hindrance.
Cyclopropylmethyl BromideContains a cyclopropyl groupHigher reactivity due to less steric hindrance.
Cyclobutylmethyl BromideFeatures a cyclobutane ringDifferent ring strain affects reactivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator